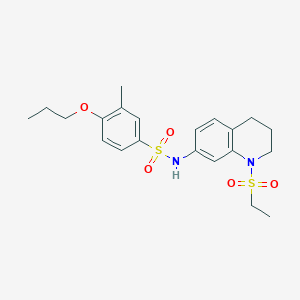
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methyl-4-propoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methyl-4-propoxybenzenesulfonamide” is a complex organic compound. It contains a sulfonyl group (R−S(=O)2−R’), which is a functional group that is attached to two carbon atoms . The sulfonyl group is typically found in sulfones .
Molecular Structure Analysis
The molecular structure analysis of such a compound would involve techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the compound’s molecular geometry, connectivity of atoms, and molecular mass.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as its size, shape, functional groups, and atomic composition would influence properties like solubility, melting point, boiling point, and reactivity .
Scientific Research Applications
Diels–Alder Reactions and Synthesis of Derivatives
Research has shown the utility of N-sulfonyl substituted aza-ortho-xylylenes, generated from 1,4-dihydro-2H-3,1-benzoxazin-2-one derivatives, in Diels–Alder reactions. These reactions produce tetrahydroquinoline and quinoline derivatives, highlighting the role of these compounds in synthesizing complex chemical structures through regioselective reactions (Consonni et al., 1996).
Anticancer and Pro-apoptotic Effects
A study focused on the synthesis of sulfonamide derivatives, including quinolin-8-yl and pyridin-2-ylmethyl variants, demonstrated significant in vitro anticancer activity against human hepatocellular, breast, and colon cancer cell lines. These compounds induced mRNA expression of pro-apoptotic genes, mediated by p38/ERK phosphorylation, showcasing a potential therapeutic application in cancer treatment (Cumaoğlu et al., 2015).
Inhibition of Enzymes for Potential Therapeutic Applications
Research into the enzyme inhibitory potential of sulfonamides with benzodioxane and acetamide moieties revealed substantial inhibitory activity against yeast α-glucosidase and weak activity against acetylcholinesterase. These findings, supported by in silico molecular docking, suggest potential applications in treating conditions like Alzheimer's disease by inhibiting key enzymes involved in the disease's progression (Abbasi et al., 2019).
Synthesis and Characterization for Antimicrobial Activity
Another study synthesized and characterized novel sulfonamide derivatives, including hydroxyquinolinyl methyl aminobenzenesulfonamide and its metal oxinates. These compounds exhibited significant antimicrobial activity against various bacterial and fungal strains, presenting a new avenue for developing antimicrobial agents (Vanparia et al., 2010).
Histone Deacetylase Inhibition for Cancer Treatment
The development of 1-arylsulfonyl-6-(N-hydroxyacrylamide)tetrahydroquinolines as potent histone deacetylase (HDAC) inhibitors highlights another significant application. These compounds, particularly effective against prostate cancer cells, underline the potential of sulfonamide derivatives in cancer therapeutics through enzyme inhibition (Liu et al., 2015).
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-3-methyl-4-propoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O5S2/c1-4-13-28-21-11-10-19(14-16(21)3)30(26,27)22-18-9-8-17-7-6-12-23(20(17)15-18)29(24,25)5-2/h8-11,14-15,22H,4-7,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLEFTJZZVQCUQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)CC)C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorophenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2817061.png)
![3,5-dimethoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2817062.png)
![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2817063.png)

![2-[2-(2-Prop-2-enoxyethoxy)ethoxy]ethanamine](/img/structure/B2817068.png)
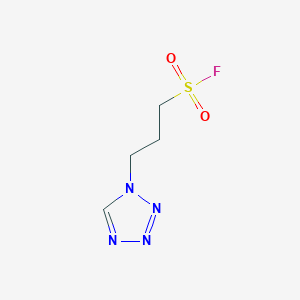

![2-Chloro-N-[[(2S,3R)-1-methyl-5-oxo-2-(1,3,5-trimethylpyrazol-4-yl)pyrrolidin-3-yl]methyl]acetamide](/img/structure/B2817072.png)
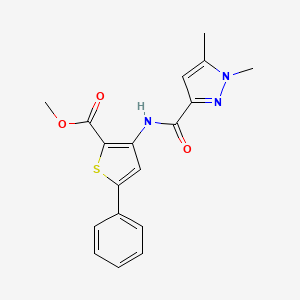
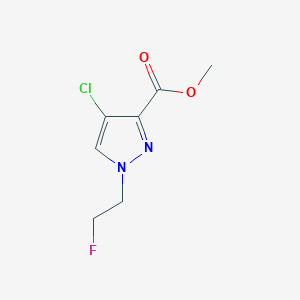
![5-methyl-7-(morpholine-4-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2817075.png)
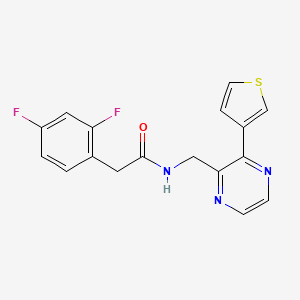
![3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2817081.png)
